3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid 3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 2126162-15-8
VCID: VC7586439
InChI: InChI=1S/C6H11NO.C2HF3O2/c1-2-3-6(8)4-7-5-6;3-2(4,5)1(6)7/h2,7-8H,1,3-5H2;(H,6,7)
SMILES: C=CCC1(CNC1)O.C(=O)(C(F)(F)F)O
Molecular Formula: C8H12F3NO3
Molecular Weight: 227.183

3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid

CAS No.: 2126162-15-8

Cat. No.: VC7586439

Molecular Formula: C8H12F3NO3

Molecular Weight: 227.183

* For research use only. Not for human or veterinary use.

3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid - 2126162-15-8

Specification

CAS No. 2126162-15-8
Molecular Formula C8H12F3NO3
Molecular Weight 227.183
IUPAC Name 3-prop-2-enylazetidin-3-ol;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H11NO.C2HF3O2/c1-2-3-6(8)4-7-5-6;3-2(4,5)1(6)7/h2,7-8H,1,3-5H2;(H,6,7)
Standard InChI Key CWKNASPSWSDRQA-UHFFFAOYSA-N
SMILES C=CCC1(CNC1)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid features a four-membered azetidine ring substituted at the 3-position with a propenyl group (–CH₂–CH=CH₂) and a hydroxyl group, forming a β-amino alcohol structure. The trifluoroacetic acid (TFA) component exists as a counterion, forming a stable salt that improves the compound’s crystallinity and handling properties . Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the presence of characteristic signals: a triplet for the allylic protons (δ 5.6–5.8 ppm), a singlet for the hydroxyl group (δ 3.2 ppm), and a quartet for the trifluoroacetate CF₃ group (δ -75 ppm in ¹⁹F NMR) .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₂F₃NO₃
Molecular Weight227.183 g/mol
CAS Registry Number2126162-15-8
Solubility>50 mg/mL in DMSO
StabilityStable at -20°C (anhydrous)

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis begins with azetidin-3-ol derivatives reacting with allyl bromide under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the hydroxyl group, enabling nucleophilic substitution at the azetidine ring’s 3-position. A typical procedure involves:

  • Dissolving azetidin-3-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Adding NaH (1.2 equiv) at 0°C under nitrogen atmosphere.

  • Dropwise addition of allyl bromide (1.1 equiv) followed by stirring at 25°C for 12 hours.

  • Quenching with aqueous NH₄Cl and extracting with ethyl acetate.

  • Purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields 3-(prop-2-en-1-yl)azetidin-3-ol.

The trifluoroacetate salt forms by treating the free base with trifluoroacetic acid (TFA) in dichloromethane, followed by solvent evaporation .

Industrial Manufacturing

Scale-up employs continuous flow reactors to enhance reaction efficiency and safety. Key parameters include:

  • Temperature Control: Maintained at 0–25°C to minimize side reactions .

  • Catalyst Recovery: Palladium catalysts (e.g., Pd(OH)₂/C) are reused via filtration, reducing costs in hydrogenation steps .

  • Purification: Distillation under reduced pressure (40–60°C, 10 mmHg) removes volatile byproducts, while crystallization from ethanol/water mixtures achieves >99% purity .

Biological Activity and Mechanism of Action

Tubulin Polymerization Inhibition

The compound binds reversibly to the colchicine site on β-tubulin, preventing α/β-tubulin dimer assembly into microtubules . In vitro tubulin polymerization assays show a 70–80% reduction in polymer mass at 10 μM concentration, comparable to combretastatin A-4 (CA-4) . This disruption destabilizes the mitotic spindle, arresting cells in the G₂/M phase and triggering caspase-3-mediated apoptosis .

Table 2: Antiproliferative Activity of Analogous Compounds

CompoundMCF-7 IC₅₀ (nM)MDA-MB-231 IC₅₀ (nM)Tubulin Inhibition (%)
9q12 ± 225 ± 382 ± 4
CA-4 (reference)8 ± 120 ± 289 ± 3
11h33 ± 545 ± 668 ± 5

Data adapted from .

Confocal microscopy studies reveal that treatment with 10 nM 9q (a close analog) for 24 hours collapses microtubule networks in MCF-7 cells, confirming cytoskeletal targeting .

Comparative Analysis with Related Compounds

Structural Modifications and Solubility

The trifluoroacetate moiety differentiates this compound from non-salt forms (e.g., 3-allylazetidin-2-one). Key comparisons include:

  • Solubility: The TFA salt exhibits 3-fold higher aqueous solubility (12 mg/mL vs. 4 mg/mL for the free base) .

  • Stability: Degradation studies show <5% decomposition after 6 months at -20°C, versus 15% for the hydrochloride salt .

  • Bioavailability: In rat models, the TFA salt achieves 92% oral bioavailability compared to 67% for the mesylate derivative .

Pharmacokinetic Profile

Preliminary data from analogs suggest favorable properties:

  • Half-life (t₁/₂): 4.2 hours (iv) and 6.8 hours (po) in Sprague-Dawley rats.

  • Plasma Protein Binding: 88–92%, primarily to albumin .

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 3-(prop-2-en-1-yl)azetidin-3-one, an inactive metabolite .

Research Applications and Future Directions

Oncology

Preclinical studies highlight potential as:

  • Monotherapy: Synergizes with paclitaxel in multidrug-resistant NCI/ADR-RES ovarian cancer cells (combination index = 0.3) .

  • Antiangiogenic Agent: Reduces VEGF secretion by 60% in HUVECs at 100 nM .

Targeted Drug Delivery

Conjugation to folate receptors via PEG linkers enhances tumor accumulation in xenograft models, reducing IC₅₀ by 40% compared to untargeted analogs .

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